Menthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 420 mg/L at 25 °C

In water, 456 mg/L at 25 °C

Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/

0.42 mg/mL at 25 °C

very soluble in alcohol and volatile oils; slightly soluble in water

Practically insoluble to insoluble

Sparingly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

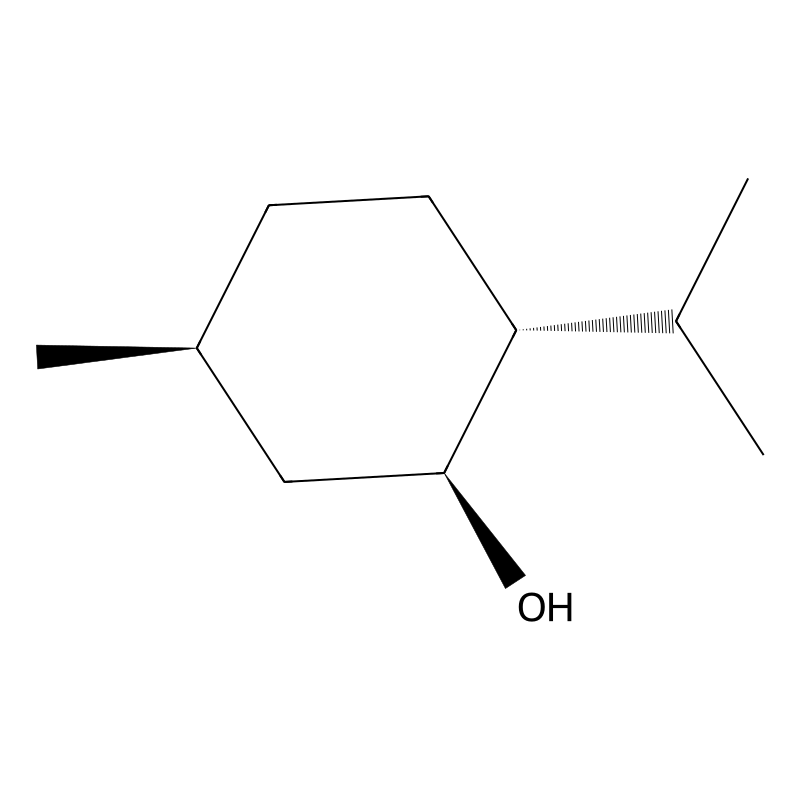

Menthol Enantiomers at a Glance

Menthol has three asymmetric carbon atoms, leading to several stereoisomers. The table below summarizes the key isomers, with a strong emphasis on the natural prevalence of (-)-menthol.

| Isomer Pair | Common Name & (Configuration) | Natural Occurrence & Key Characteristics |

|---|---|---|

| (-)-Menthol & (+)-Menthol | (-)-Menthol (1R,2S,5R) [1] | Primary natural form [1] [2]. Has greater cooling potency and characteristic mint aroma [3] [2]. |

| (+)-Menthol (1S,2R,5S) | Not a significant natural product. Chemically synthesized; lacks the characteristic cooling sensation and pleasant odor of its enantiomer [2]. | |

| (-)-Neothis compound & (+)-Neothis compound | (-)-Neothis compound [1] | Found in small quantities in some Mentha essential oils, such as Japanese this compound [1]. |

| (+)-Isothis compound & (-)-Isothis compound | Information not specified in search results | Information not specified in search results. |

| (+)-Neoisothis compound & (-)-Neoisothis compound | Information not specified in search results | Information not specified in search results. |

Natural Sources and Biosynthesis of (-)-Menthol

The commercial and scientific focus for natural this compound is exclusively on the (-)-enantiomer, which is biosynthesized in mint plants.

- Primary Plant Sources: The most important natural sources are cornmint (Mentha arvensis) and peppermint (Mentha × piperita) [1] [2] [4]. Cornmint is the leading source for commercial natural this compound production due to its high this compound content (55–85%), while peppermint oil contains a mixture of this compound, menthone, and menthyl acetate [2] [4].

- Biosynthetic Pathway: (-)-Menthol is produced in the peltate glandular trichomes (oil glands) of mint plants via an eight-step pathway from primary metabolism [5] [6] [4]. The pathway begins with the universal monoterpene precursor geranyl diphosphate (GPP).

The following diagram illustrates the biosynthetic pathway of (-)-menthol in Mentha species, from the universal precursor Geranyl Diphosphate to the final product.

Diagram of the (-)-menthol biosynthetic pathway in peppermint, highlighting key enzymatic steps.

Research and Experimental Enhancement

Current research focuses on enhancing the yield of the valuable (-)-menthol, which may provide methodologies applicable to manipulating stereochemistry.

- Genetic and Metabolic Engineering: Efforts have been made to genetically engineer mint to improve (-)-menthol yield and profile. This includes overexpressing key biosynthetic enzymes like limonene synthase and pulegone reductase, and using RNAi to suppress competing pathways like menthofuran synthase to reduce undesirable byproducts [4].

- Elicitor Treatments: A 2025 study demonstrated that phytohormonal elicitors can modulate the this compound biosynthetic pathway [6]. Methyl jasmonate and salicylic acid were particularly effective in enhancing this compound content and upregulating the expression of key genes (PR, MDH) and transcription factors (MhMYB1, MhMYB2) in peppermint [6].

Sourcing Information for Researchers

For the (+)-menthol enantiomer required for your drug development work, the most viable source is commercial chemical synthesis. Natural extraction from mint plants is not a feasible route for obtaining this specific isomer in meaningful quantities.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: A simple monoterpene with remarkable biological ... [sciencedirect.com]

- 3. Where Does this compound Come From? Extraction, Processing, ... [elchemy.com]

- 4. Genetic Manipulation of Biosynthetic Pathways in ... [frontiersin.org]

- 5. (-)-Menthol biosynthesis and molecular genetics [pubmed.ncbi.nlm.nih.gov]

- 6. Phytohormonal elicitation triggers oxidative stress ... [nature.com]

Molecular Mechanism of Menthol Binding and Activation

The activation of TRPM8 by menthol involves a specific binding event that triggers a series of conformational changes. Recent structural and functional studies have illuminated this process at the atomic level.

- The "Grab and Stand" Mechanism: Research indicates that the (-)-menthol enantiomer (the naturally occurring form) binds to a pocket within the transmembrane S1-S4 domain of TRPM8. In this mechanism, the hydroxyl group of this compound acts as a "hand" to specifically grab residue R842, while its isopropyl group acts as "legs" to stand on residues I846 and L843 [1]. This interaction is critical, as replacing the hydroxyl group with a carbonyl (as in menthone) drastically reduces agonist efficacy [1].

- Key Binding Pocket Residues: The binding pocket is formed by several highly conserved residues. Y745 is also essential, as its mutation virtually abolishes channel activation by this compound [1]. The interaction of this compound with this pocket disrupts the tightly packed conformation of residues like Y745, R842, and D802 found in the apo state, initiating the activation process [1].

- Resultant Conformational Changes: this compound binding induces widespread conformational rearrangements within the transmembrane domains. A temporal sequence of changes occurs, first in the S6 bundle crossing and later in the selectivity filter, ultimately leading to channel opening. It is noteworthy that this compound acts as a partial agonist, with a maximum open probability of less than unity [1].

Quantitative Data on this compound's Activity

The table below summarizes key functional data for TRPM8 agonists, which is vital for understanding concentration-response relationships.

| Agonist | EC₅₀ / Effective Concentration | Key Observations | Source |

|---|---|---|---|

| (-)-Menthol | EC₅₀ ~185 µM (in vitro) | Partial agonist; maximal open probability (Pomax) ~0.81 [1]. | [1] |

| l-Menthol (Oral Rinse in Humans) | Optimal range: 0.01% - 0.1% (w/v) | Enhances power output and perception during exercise in heat. >0.5% causes irritation and performance decline [2]. | [2] |

| Icilin | - | "Super-cooling" agonist; most structural analogs show diminished activity [3]. | [3] |

Core Experimental Protocols for Investigation

To study TRPM8 activation, researchers employ a combination of electrophysiology, molecular docking, and functional genetics.

- Electrophysiology and Mutant Cycle Analysis: This protocol is used to validate predicted interactions between this compound and the channel.

- Patch-Clamp Recording: Concentration-response curves for this compound and its analogs (e.g., menthone) are generated from cells expressing wild-type or mutant TRPM8 channels (e.g., R842K) to determine EC₅₀ and maximal response [1].

- Thermodynamic Mutant Cycle Analysis: The coupling energy between a specific atom in this compound and a channel residue is calculated. A coupling energy greater than 1.5 kT (0.89 kcal/mol) is considered evidence of a direct, specific interaction [1].

- Calcium Imaging and Reporter Gene Assays: These methods are used to trace the intracellular signaling cascade from channel activation to nuclear responses.

- Cell Preparation: Use HEK293 cells stably expressing TRPM8 (HEK293-M8) [4].

- Stimulation & Inhibition: Stimulate cells with an agonist like icilin. To investigate pathway components, pre-incubate cells with inhibitors, such as the PIP5Kα inhibitor ISA-2011B, which blocks the biosynthesis of the essential channel co-factor PIP₂ [4].

- Output Measurement: Measure downstream effects using calcium imaging or a luciferase reporter gene under the control of the AP-1 transcription factor to quantify nuclear signaling [4].

Downstream Signaling Pathways

Activation of TRPM8 initiates a defined intracellular signaling cascade that links plasma membrane events to changes in gene expression.

The diagram below illustrates the core signaling pathway from TRPM8 activation to gene transcription, integrating data from recent studies [4] [5]:

TRPM8-induced signaling pathway from membrane to nucleus.

- Ion Flux: TRPM8 activation leads to an influx of Na⁺ and Ca²⁺, causing membrane depolarization and the initiation of an action potential in sensory neurons [6].

- Key Signaling Molecules: The Ca²⁺ influx is essential for continuing the signal. The pathway depends on phosphatidylinositol 4,5-bisphosphate (PIP₂), which is synthesized by PIP5K (phosphatidylinositol 4-phosphate 5-kinase). Pharmacological inhibition of PIP5K attenuates TRPM8-induced gene transcription [4].

- G-Protein and Nuclear Signaling: The pathway also requires the activity of Gq proteins (both α and βγ subunits). The signal is transduced to the nucleus via kinases like ERK1/2, ultimately activating the AP-1 transcription factor, a complex for which c-Jun is an essential component [4].

Key Insights for Drug Development

The unique mechanism of TRPM8 activation presents specific opportunities and challenges for therapeutic intervention.

- Modality Integration: TRPM8 integrates physical (cold) and chemical (this compound) stimuli through overlapping but non-identical pathways. Targeting the specific "cold spot" identified in structural studies could allow for the development of modality-specific therapeutics that modulate cool sensation without completely abolishing it [7] [6].

- Partial Agonism: The fact that this compound is a partial agonist of TRPM8 is a crucial pharmacological characteristic. This property could be exploited to develop drugs that temper channel activity for indications like neuropathic cold allodynia or migraine without causing complete desensitization or excessive inhibition [1] [5].

- State-Dependent Regulation: TRPM8 activity is highly dependent on PIP₂ and cellular signaling pathways (e.g., Gq-Proteins, PKC). This state-dependent regulation offers an alternative strategy for modulating channel function indirectly, which may be useful for managing conditions like inflammatory pain where these pathways are altered [4] [5].

References

- 1. Molecular mechanisms underlying this compound binding and activation of... [nature.com]

- 2. Determination of the optimal dose and dosing strategy for ... [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of the prototypical TRPM8 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Role of PIP5K, Gq-Proteins, and c-Jun [mdpi.com]

- 5. Regulation of TRPM8 channel activity - PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 6. - Wikipedia TRPM 8 [en.wikipedia.org]

- 7. Structural Basis of Cold and this compound Sensing by TRPM 8 [pubmed.ncbi.nlm.nih.gov]

Biological Activities of Menthol at a Glance

| Biological Activity | Key Molecular Targets / Mechanisms | Observed Effects / Potency (Where Quantified) | Primary Evidence (Model System) |

|---|---|---|---|

| Anti-inflammatory [1] | TRPM8 activation; reduction of pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Decrease in inflammatory markers; inhibition of microglial activation [1] [2] | In vivo (mouse models), In vitro (cell cultures) |

| Analgesic & Cooling [3] [1] | Agonist of TRPM8 "cold" receptor; blocks voltage-gated sodium channels | Provides cooling sensation; reduces pain perception; neuronal response adaptation noted [3] | In vitro (rat DRG neurons), Human sensory studies |

| Antipruritic (Anti-itch) [2] | TRPM8 activation; inhibition of spinal microglial activation | Reduces scratching bouts in mouse models; topical application effective | In vivo (mouse model of pruritus) |

| Anticancer [4] | Multiple mechanisms under investigation (pathways not fully elucidated) | Preclinical model evidence of anti-cancer effects | Preclinical models (specifics not detailed in sources) |

| Antioxidant [1] | Free radical scavenging | Contributes to mint's overall antioxidant activity in in vitro assays | In vitro chemical- and cell-based assays |

| Neuroprotective [4] [2] | Modulation of microglial activation; reduction of neuroinflammation | Improved recovery in mouse model of ischemic stroke | In vivo (mouse model) |

| Antibacterial [4] [1] | Not specified in sources | Demonstrated antibacterial effect | Not specified in sources |

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are methodologies from the cited literature:

- Calcium Imaging in Sensory Neurons: Used to identify and characterize menthol-sensitive neurons. Dissociated rat Dorsal Root Ganglion (DRG) neurons are loaded with a calcium indicator (e.g., Fluo-3/AM). Neurons are tested for sensitivity to this compound (e.g., 100 μM application), capsaicin (to identify nociceptive neurons), and other stimuli. Responses are measured by changes in fluorescence, allowing for the classification of neuronal subtypes (e.g., this compound-sensitive/capsaicin-insensitive) [3].

- Assessment of Scratching Behavior (Pruritus Model): A standard in vivo method for evaluating anti-itch compounds. A pruritogen (itch-inducing compound) is applied to the nape of a mouse's neck, and the resulting scratching bouts are recorded and counted. The effect of a topical pre-treatment with this compound on reducing this scratching behavior is then quantified [2].

- Evaluation of Microglial Activation: To study effects on neuroinflammation, spinal cord or brain tissue from experimental animals is analyzed. Activation of microglia is assessed by measuring the increased expression of specific markers, such as phospho-p38 or CD11b, often using immunohistochemical techniques [2].

Molecular Signaling Pathway

The following diagram illustrates the primary signaling pathways through which this compound exerts its biological effects, particularly its cooling and anti-inflammatory actions, based on the current understanding from the search results.

Research Gaps and Future Directions

A significant challenge in this field is the scarcity of enantiomer-specific data. Future research is essential to:

- Directly compare (+)- and (-)-menthol isomers in parallel assays for all major biological activities (anti-inflammatory, anticancer, etc.) to quantify differences in potency and efficacy [4] [5].

- Elucidate the precise structural basis for how the stereochemistry of this compound affects its binding to and activation of targets like TRPM8 and other ion channels [5].

- Conduct detailed pharmacokinetic and safety profiling of the (+)-enantiomer to assess its clinical potential independently [4].

References

- 1. Cold stimuli, hot topic: An updated review on the biological ... [frontiersin.org]

- 2. Topical this compound Mitigates Pruritus and Inhibits Spinal ... [sciencedirect.com]

- 3. This compound response and adaptation in nociceptive-like and ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound and Its Derivatives: Exploring the Medical ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and some menthyl esters [sciencedirect.com]

Reported Pharmacological Effects of Menthol Isomers

The following table outlines the biological activities where a comparison between menthol isomers has been noted in the literature.

| Pharmacological Effect | Reported Activity of (+)-Menthol | Comparative Activity of (-)-Menthol | Key Molecular Targets / Mechanisms | Citations |

|---|---|---|---|---|

| Local Anesthetic / Sodium Channel Blockade | Exhibits local anesthetic activity. | Equally active as the (+)-isomer in local anesthetic actions. | Voltage-gated sodium channels (VGSCs); state-, use-, and voltage-dependent blockade. | [1] |

| Anti-nociceptive (Pain Relief) | Inactive in in vivo models. | Shows stereo-selective anti-nociceptive action. | Not specified for the (+)-isomer; TRPM8 activation is implicated for (-)-isomer. | [1] |

| Cooling Sensation | Not specified, but implied to be less potent. | Retains better cooling properties than other isomers. | Activation of the TRPM8 (Transient Receptor Potential Melastatin-8) receptor. | [2] [1] |

Structure-Activity Relationship (SAR) of this compound Derivatives

This table summarizes how chemical modifications to the this compound structure, which could theoretically apply to either isomer, can enhance its pharmacological properties.

| Structural Modification | Example Derivative | Enhanced Pharmacological Effect | Postulated Rationale for Enhancement | [2] |

|---|---|---|---|---|

| Introduction of a hexacyclic ring & N-alkylcarbonyl side chain | WS-12 | Analgesic / Cooling: Up to 40% enhancement in cooling and analgesic effects. | High selectivity and potency in activating the TRPM8 receptor. | [2] |

| Esterification at C3 hydroxyl group | Menthyl Chloroacetate | Insecticidal: 30-50% enhanced activity against mosquitoes. | Increased lipophilicity, facilitating penetration through the insect cuticle. | [2] |

| Introduction of a sugar molecule | (-)-menthol β-D-glycoside | Cooling: Approximately 70% enhancement in cooling intensity on skin. | Altered pharmacokinetics and interaction with sensory receptors. | [2] |

Experimental Protocols from Key Studies

Here are detailed methodologies for experiments relevant to assessing this compound's effects, which can be adapted for the (+)-isomer.

1. Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Effects

- Objective: To investigate the effect of this compound on Voltage-Gated Sodium Channels (VGSCs).

- Cell Preparation: Use transfected cell lines (e.g., HEK293 cells with human neuronal VGSCs) or native cells (e.g., Dorsal Root Ganglia (DRG) neurons).

- Solution & Compound: Standard extracellular and pipette solutions for electrophysiology. Prepare a stock solution of (+)-menthol in DMSO and dilute to working concentrations (e.g., 1-1000 µM) in the extracellular solution.

- Recording Protocol: Perform whole-cell voltage-clamp recordings. Hold the cell at a specific potential (e.g., -80 mV) and apply depolarizing steps to activate VGSCs. Apply (+)-menthol and re-run the voltage-step protocol to measure changes in sodium current amplitude, activation, and inactivation kinetics.

- Data Analysis: Compare current amplitudes and properties before and after application of (+)-menthol. Generate concentration-response curves to calculate IC₅₀ values. [1]

2. In Vivo Anti-nociceptive Assessment

- Objective: To evaluate the pain-relieving effects of (+)-menthol in an animal model.

- Animal Model: Use laboratory mice or rats.

- Treatment Groups: Include a control group (vehicle only) and at least two groups treated with different doses of (+)-menthol. Route of administration can be topical or systemic.

- Nociceptive Tests:

- Abdominal Constriction Test: Administer an irritant (e.g., acetic acid) intraperitoneally and count the number of constrictions over a set period.

- Hot-Plate Test: Place the animal on a heated plate and measure the latency to a nocifensive behavior (e.g., licking paws or jumping).

- Data Analysis: Compare the number of constrictions or the response latency between the control and treated groups. Statistical significance indicates an anti-nociceptive effect. [1]

Signaling Pathway for this compound's Analgesic Effect

The diagram below illustrates the primary mechanism through which (-)-menthol is known to produce analgesia, a pathway that requires experimental validation for the (+)-isomer.

Diagram 1: Proposed analgesic pathway of this compound via TRPM8 receptor activation. The effect of (+)-menthol on this pathway is not well-established. [2] [1]

Key Insights and Research Directions

- The (+)-Menthol Data Gap: The most significant finding is the lack of specific data on (+)-menthol. Most studies either do not specify the isomer or focus exclusively on the more potent and naturally abundant (-)-menthol.

- Promising Avenues: The field is actively exploring This compound derivatives. The structure-activity relationship (SAR) studies indicate that chemical modifications can significantly enhance potency and selectivity, which could be a fruitful area for developing new therapeutics based on either isomer. [2]

- Actionable Next Steps: To build a robust technical guide on (+)-menthol, you may need to consult specialized chemical and pharmacological databases or consider primary research. Focusing on the synthetic derivatives and their SAR, as summarized in the tables above, may provide a more immediate and actionable path for drug development applications.

References

Menthol Structure-Activity Relationship (SAR) Overview

The pharmacological effects of menthol and its derivatives are closely linked to their chemical structures [1]. Key structural modifications, such as esterification at the C3 hydroxyl group, halogenation at the C8 or C9 positions, and modification of the C2 ketone to form an acetal ring, significantly influence their analgesic, anti-inflammatory, and insecticidal activities [1].

The table below summarizes how specific structural changes to this compound enhance different pharmacological activities.

| This compound Derivative | Key Structural Changes | Enhanced Pharmacological Effects & Potency | Primary Mechanism / Target |

|---|---|---|---|

| WS-12 [1] | Introduction of a hexacyclic ring structure and an N-alkylcarbonyl side chain. | Cooling and analgesic effects enhanced by ~40%; high selectivity and potency for TRPM8 activation [1]. | TRPM8 Receptor Agonist [1] |

| Menthyl Chloroacetate [1] | Esterification at C3-OH with a chloroacetate group (introducing a chlorine atom). | Insecticidal activity increased by 30-50% against Aedes aegypti and Anopheles spp.; enhanced antibacterial effects [1]. | Increased lipophilicity for cuticle penetration [1] |

| Menthyl Dichloroacetate [1] | Esterification at C3-OH with a dichloroacetate group (two chlorine atoms). | Enhanced insecticidal and antibacterial activity [1]. | Increased lipophilicity and electrostatic interactions [1] |

| Menthone Glyceryl Acetal [1] | Conversion of the C2 carbonyl group to an acetal group. | Enhanced insecticidal potency [1]. | Optimized geometry for hydrogen bonding with insect GABA receptors [1] |

| Menthyl Esters (e.g., Acetate, Butyrate) [2] | Esterification of the C3 hydroxyl group with various carboxylic acids. | Tighter fitting with thermoreceptors; investigation of interactions with biotargets at quantum mechanical level [2]. | Molecular docking with thermoreceptors and other targets [2] |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the SAR analysis.

Synthesis of this compound-Derived 1,2,4-Triazole-Thioether Compounds [3]

This protocol is used for creating novel this compound derivatives with antifungal properties.

Step 1: Synthesis of (-)-Menthyl-2-chloroacetate (Intermediate)

- Reaction: O-acylation of (-)-menthol with chloroacetyl chloride.

- Procedure: (-)-Menthol is reacted with chloroacetyl chloride, typically in the presence of a base like pyridine or triethylamine in an anhydrous solvent (e.g., dichloromethane) at room temperature or under cooling.

- Monitoring: Reaction progress is monitored by TLC.

- Work-up: The mixture is washed with water, brine, and the organic layer is dried over anhydrous sodium sulfate. The product is purified by crystallization or column chromatography.

Step 2: Synthesis of 5-Substituted-1,2,4-triazole-3-thiones (Intermediate)

- Starting Material: A series of substituted aryl hydrazides.

- Procedure: The aryl hydrazides are converted to the corresponding triazole-thiones through cyclization reactions, often involving carbon disulfide and hydrazine hydrate under reflux.

Step 3: Synthesis of Target Triazole-Thioether Compounds

- Reaction: Nucleophilic substitution.

- Procedure: The triazole-thione (4) is dissolved in an alkaline solution (e.g., KOH/ethanol). To this solution, (-)-menthyl-2-chloroacetate (2) is added. The reaction is stirred at room temperature or under mild heating.

- Work-up: The precipitate formed is filtered, washed, and recrystallized from ethanol to obtain the pure target compound (5).

Characterization: The final products are characterized by FT-IR, 1H NMR, 13C NMR, electrospray mass spectrometry (ESI-MS), and elemental analysis [3].

Design and Synthesis of Anti-inflammatory this compound Esters [1]

This protocol involves computer-aided design and synthesis for enhanced anti-inflammatory activity.

Step 1: In Silico Design and Docking Studies

- Software: Molecular docking software (e.g., AutoDock Vina).

- Target: Cyclooxygenase-2 (COX-2) enzyme (PDB ID: 1CX2).

- Ligand Preparation: this compound scaffold and designed derivatives are energy-minimized.

- Procedure: The C3-OH group of this compound is identified as a key modification site. Derivatives like menthyl acetate and menthyl benzoate are designed. Docking studies are performed to predict binding affinity and pose. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties are predicted in silico.

Step 2: Chemical Synthesis

- Reaction: Esterification of the C3 hydroxyl group.

- Procedure: this compound is reacted with various acid chlorides (e.g., acetyl chloride, benzoyl chloride) in an anhydrous solvent with a base catalyst.

- Work-up and Purification: Standard aqueous work-up followed by purification via crystallization or chromatography.

SAR Analysis and Experimental Workflow

The following diagram visualizes the integrated workflow for SAR analysis and derivative development, from compound preparation to activity validation.

Mechanism of Action and Key Structural Features

The diagram below illustrates how specific structural features of this compound derivatives correlate with their biological mechanisms of action, based on the SAR data.

Key Takeaways for Research and Development

- Focus on C3 Modification: The hydroxyl group at the C3 position is a primary site for chemical modification to enhance potency and alter bioactivity [1].

- Leverage Computational Tools: Integrate molecular docking and 3D-QSAR studies early in the design process to predict binding affinity and optimize structures before synthesis [1] [3].

- Consider Isomerism: Note that most studies focus on (-)-menthol. The activity of (+)-menthol may differ significantly due to stereoselective receptor interactions [2].

References

The Mechanism of (+)-Menthol-Induced Cooling Sensation: A Technical Guide

Molecular Mechanism: TRPM8 Channel Activation

The cooling sensation elicited by (+)-menthol is not a physical temperature change but a chemosensory phenomenon mediated by its action as a selective agonist for the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel [1] [2]. TRPM8 is a non-selective cation channel expressed on the plasma membranes of sensory neurons, where it functions as a primary sensor for innocuous cold temperatures (typically <25-28°C) [3] [2].

Atomic-Level Binding Interaction

Recent structural biology and functional studies have elucidated the specific binding configuration of menthol to TRPM8, described as a "grab and stand" mechanism [4].

- Hydroxyl Group as a "Hand": The hydroxyl group of this compound forms a specific, high-affinity hydrogen bond with the arginine residue at position 842 (R842) in the channel's transmembrane S1-S4 domain [4]. Thermodynamic mutant cycle analysis confirmed this specific interaction, as replacing the hydroxyl with a carbonyl group (in menthone) drastically reduced agonist efficacy [4].

- Isopropyl Group as "Legs": The hydrophobic isopropyl group of this compound stabilizes the binding interaction through van der Waals contacts with conserved hydrophobic residues I846 and L843 within the binding pocket [4].

This binding configuration disrupts the tightly packed conformations of Y745, R842, and D802 present in the apo state, initiating widespread conformational rearrangements throughout the transmembrane domains that lead to channel opening [4].

Channel Gating and Downstream Signaling

Upon this compound binding, TRPM8 undergoes conformational changes that open the ion channel pore, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions [1]. This cation influx depolarizes the sensory neuron, generating an action potential that propagates along the trigeminal or dorsal root ganglion neurons to the central nervous system, where it is interpreted as a cooling sensation [1] [2].

The following diagram illustrates this signaling pathway:

Figure 1: The cellular signaling pathway of this compound-induced cooling sensation.

Quantitative Characterization of this compound-TRPM8 Interaction

The table below summarizes key quantitative parameters of the this compound-TRPM8 interaction and the resulting physiological effects:

Table 1: Quantitative Parameters of this compound-TRPM8 Interaction

| Parameter | Value | Experimental Context | Reference |

|---|---|---|---|

| EC₅₀ for TRPM8 Activation | 185.4 ± 69.4 µM | Patch-clamp recording of recombinant mouse TRPM8 | [4] |

| Hill Coefficient | 1.74 ± 0.06 | Patch-clamp recording of recombinant mouse TRPM8 | [4] |

| Maximum Open Probability (Pₒ max) | 0.81 ± 0.03 | Single-channel recording at near-saturating (500 µM) this compound | [4] |

| Cooling Sensation Threshold | ~25-30°C | Temperature range evoking TRPM8-mediated sensations in human psychophysics | [3] |

| Sweetness Threshold Reduction | 5.98 g/L to 5.02 g/L (HFCS) | Human sensory evaluation with this compound | [5] |

| Effective this compound Concentration (Sensory) | 0.004–0.030 g/L | Optimal range for sweet enhancement in sensory analysis | [5] |

Experimental Protocols for Investigating this compound's Effects

Electrophysiology and Calcium Imaging

Objective: To measure the functional response of TRPM8 channels to this compound application in heterologous systems or native neurons.

Detailed Protocol:

- Cell Preparation: Use HEK293 cells stably transfected with human TRPM8 or culture rat trigeminal ganglion (TG) and dorsal root ganglion (DRG) neurons [4] [2].

- Calcium Flux Measurement (FLIPR):

- Plate cells in 96-well plates at 9,500 cells/well.

- Load cells with Fluo-4 AM (1.5 µM) and probenecid (2.5 µM) in DMEM for 1 hour at 37°C [2].

- Wash cells 5× with assay buffer (130 mM NaCl, 5 mM KCl, 10 mM HEPES, 2 mM CaCl₂, 10 mM glucose, pH 7.4).

- Measure calcium responses to serial dilutions of this compound using a fluorometric imaging plate reader [2].

- Patch-Clamp Recording:

Human Psychophysical Studies

Objective: To quantify the perceptual characteristics of this compound-induced cooling and nociceptive sensations in humans.

Detailed Protocol:

- Subject Selection: 30-40 healthy subjects (18-45 years) with no history of neuropathology [3].

- Stimulus Application: Apply 10% l-menthol in 95% ethanol to a 16 cm² area on the volar forearm for 15 minutes using saturated filter paper occluded with parafilm [3].

- Thermal Stimulation: Use a Peltier thermode to deliver precise thermal stimuli (e.g., 20°C, 24°C, 28°C) under static (thermode already on skin) or dynamic (cold thermode touched to skin) contact conditions [3].

- Sensation Rating:

- Train subjects to use the Labeled Magnitude Scale (LMS) for intensity ratings.

- Rate cold and burning/stinging/pricking sensations.

- Select qualitative descriptors: cool, cold, warm, hot, burning, stinging/pricking, aching, painful [3].

- Data Analysis: Compare intensity ratings across temperatures and contact conditions before and after this compound application [3].

Thermodynamic Mutant Cycle Analysis

Objective: To identify specific energy contributions of individual this compound atoms and channel residues to binding affinity.

Detailed Protocol:

- Systematic Mutagenesis: Introduce point mutations at putative binding pocket residues (e.g., R842, Y745) [4].

- Ligand Analog Testing: Test this compound analogs with specific functional group modifications (e.g., menthone, p-menthane) [4].

- Affinity Measurement: Obtain concentration-response curves for each this compound analog on each TRPM8 mutant via patch-clamp recording [4].

- Coupling Energy Calculation:

- Calculate dissociation constant (Kd) for each ligand-channel pair.

- Compute coupling energy (ΔΔG) = RT ln[(Kd_mutant,Kd_wild_type) × (Kd_analog,Kd_this compound)].

- Specific interaction is confirmed if |ΔΔG| > 1.5 kT (0.89 kcal/mol at 24°C) [4].

Additional Sensory and Physiological Effects

Beyond its direct cooling effect, this compound exhibits several other sensory properties with clinical relevance:

Table 2: Additional Clinically Relevant Effects of this compound

| Effect | Mechanism | Research Findings | Reference |

|---|---|---|---|

| Analgesic / Counter-irritant | TRPM8 activation creates competing stimulus; potential cross-inhibition of TRPV1 | This compound inhibits capsaicin-induced TRPV1 currents; reduces sensory irritation in vivo | [6] [1] |

| Cross-modal Sweet Enhancement | Possible allosteric modulation of sweet taste receptor T1R2/T1R3 | This compound lowers sweetness threshold, increases maximum intensity and duration | [5] |

| Thermoregulatory Modulation | TRPM8 activation triggers cold-defense responses | Topical this compound improves thermal perception during exercise without compromising thermoregulation | [7] |

| Nociceptive Sensations | Possible co-expression in nociceptors; activation at high concentrations | This compound can evoke burning, stinging at resting skin temperature, suppressed by dynamic tactile contact | [3] |

Research Applications and Future Directions

The precise understanding of this compound's mechanism has significant implications for drug development. TRPM8 represents a promising target for treating conditions including cold hyperalgesia, neuropathic pain, migraine, and prostate cancer [4] [2]. The development of modality-specific therapeutics that target the this compound-binding site without completely abolishing temperature sensation remains an active area of research [4].

The experimental protocols outlined provide a framework for investigating novel cooling compounds and their potential therapeutic applications. The combination of atomic-level structural analysis, functional electrophysiology, and human psychophysics offers a comprehensive approach to validate new TRPM8-targeting therapeutics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Novel this compound-Derived Cooling Compounds Activate Primary ... [pmc.ncbi.nlm.nih.gov]

- 3. Thermal and Nociceptive Sensations from this compound and their ... [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms underlying this compound binding and ... [nature.com]

- 5. Sweet-enhancing effect of coolant agent this compound evaluated ... [pmc.ncbi.nlm.nih.gov]

- 6. Reciprocal effects of capsaicin and this compound on ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound can be safely applied to improve thermal ... [nature.com]

(+)-menthol pharmacokinetics and safety

Metabolism of (+)-Menthol

The search results indicate that the metabolism of (+)-menthol has been specifically studied. The key enzyme responsible for its metabolism is Cytochrome P450 2A6 (CYP2A6) [1] [2].

- Primary Metabolic Pathway: In vitro studies using human liver microsomes show that CYP2A6 oxidizes (+)-menthol into its corresponding metabolite, (+)-(1S,3S,4S)-trans-p-menthane-3,8-diol [1].

- Evidence for CYP2A6 Role: The identification of CYP2A6 as the major enzyme is based on three lines of evidence:

- Among 11 tested recombinant human P450 enzymes, only CYP2A6 catalyzed the oxidation of (+)-menthol [1].

- The oxidation reaction was inhibited by both (+)-menthofuran and an anti-CYP2A6 antibody [1].

- The oxidative activity for (+)-menthol correlated with the CYP2A6 content in microsomal samples from nine different human livers [1].

The following diagram illustrates the primary metabolic pathway for (+)-menthol:

Pharmacokinetic and Safety Profile of Menthol

While specific data for (+)-menthol is sparse, the following table summarizes key pharmacokinetic and safety findings for this compound from clinical studies, which provide a useful reference [3] [4] [5].

| Aspect | Findings | Study Details / Context |

|---|---|---|

| Absorption & Half-life | Dermal application (patches): Low systemic exposure. Mean half-life of 4.7 hours for topical this compound [5]. Oral administration: Rapid metabolism; plasma half-life of this compound glucuronide averaged 56.2 minutes (100 mg pure this compound) and 42.6 minutes (10 mg in food/beverage) [3]. | |

| Metabolism & Elimination | Rapidly metabolized to This compound glucuronide. Urinary recovery of this compound glucuronide averaged 45.6% (pure this compound) and 56.6% (dietary this compound) [3]. | |

| Systemic Exposure | Dermal application results in low, dose-proportional plasma concentrations. Application of 8 patches for 8 hours gave a Cmax of 31.9 ng/mL [5]. | |

| Common Side Effects | Skin irritation (redness, itching, burning) [4] [6]. Can cause a numbing effect that may mask pain and lead to further injury [6]. Respiratory issues (feeling of suffocation or chest tightness) with excessive inhalation [4]. Gastrointestinal distress (nausea, vomiting, abdominal pain) with large oral doses [4] [6]. | Particularly for individuals with sensitive skin or allergies. Triggered by a reflex that narrows the airways in some people. |

| Serious Adverse Effects & Risks | Allergic reactions: Though rare, can cause hives, facial swelling, and difficulty breathing [4] [6]. Increased systemic absorption with heat: Applying a heating pad over a this compound product can increase absorption and has led to tissue death [4]. Seizures, coma, and death are possible with exposure to very high, concentrated amounts [4]. | A medical emergency requiring immediate attention. Products with this compound are flammable; warnings exist against using them with heat sources [4]. |

| Drug Interactions | Topical this compound has 360 known minor drug interactions [7]. Can enhance the absorption rate of other topical medications, potentially leading to an overdose of the primary drug [6]. | Based on data for topical/topically applied products. Consult a healthcare provider before combining treatments. |

Experimental Methodologies from Key Studies

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the pivotal studies cited.

1. Human Disposition Kinetics and Effects [3]

- Design: A crossover, placebo-controlled clinical trial comparing pure l-menthol capsules (100 mg) versus placebo, along with a low dose of this compound in mint candy or tea (10 mg).

- Subjects: Twelve healthy subjects.

- Measurements: Plasma and urine levels of this compound and its glucuronide conjugate were measured at frequent intervals. Subjective effects and cardiovascular measurements were also recorded.

- Bioanalysis: A novel assay was developed specifically for measuring this compound in biological fluids.

2. In Vitro Metabolism by CYP2A6 [1]

- Test System: Incubation of (+)- and (-)-menthol enantiomers with human liver microsomes.

- Metabolite Analysis: Oxidative metabolites were identified and analyzed using gas chromatography-mass spectrometry (GC-MS).

- Enzyme Identification: The specific role of CYP2A6 was confirmed using:

- A panel of 11 recombinant human P450 enzymes.

- Chemical inhibition (using (+)-menthofuran).

- Immunological inhibition (using anti-CYP2A6 antibody).

- Correlation analysis with CYP2A6 content in human liver samples.

3. Dermal Absorption in Humans [5]

- Design: Three groups of eight subjects (4 male, 4 female) applied different numbers (2, 4, or 8) of commercial this compound-containing patches for 8 hours.

- Bioanalysis: Plasma samples were analyzed using sensitive and selective gas-chromatographic methods to determine the concentration of intact this compound.

Key Safety Considerations for Researchers

When working with or developing products containing this compound, several safety aspects from clinical and poison control data warrant attention [4]:

- Dose and Concentration: The risk of serious side effects, including systemic toxicity, seizures, and coma, increases significantly with exposure to concentrated amounts of this compound, such as pure peppermint oil.

- Route of Exposure: Dermal and inhalation routes carry specific risks, including severe skin irritation and respiratory complications, which may not be fully predicted by oral dosing data.

- Vulnerable Populations: Safety data is often derived from healthy adults. Special consideration is needed for populations with potentially higher sensitivity or altered metabolism.

Knowledge Gaps and Research Directions

The current information reveals several areas where data for (+)-menthol specifically is lacking:

- Comprehensive PK Parameters: Volume of distribution (Vd), protein binding, and clearance data for (+)-menthol are not available in the searched literature.

- Direct Safety Profile: The cited side effects and risks are for general this compound; the safety profile of the (+)-enantiomer may differ.

- Clinical Pharmacogenomics: The impact of genetic polymorphisms in the CYP2A6 gene on the metabolism and effects of (+)-menthol is an unexplored area.

References

- 1. and (-)-menthols by CYP2A6 in human liver microsomes [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotine self-administration with this compound and audiovisual ... [nature.com]

- 3. Disposition kinetics and effects of this compound - PubMed - NIH [pubmed.ncbi.nlm.nih.gov]

- 4. Can this compound Have Harmful Effects? [poison.org]

- 5. Dermal absorption of camphor, this compound, and methyl ... [pubmed.ncbi.nlm.nih.gov]

- 6. What are the side effects of this compound? [synapse.patsnap.com]

- 7. topical this compound - Interactions .com Drugs [drugs.com]

Scientific Rationale for (+)-Menthol Derivatives

Menthol, a natural cyclic monoterpene, exhibits a wide range of biological activities, including analgesic, anti-inflammatory, antibacterial, neuroprotective, and anticancer effects [1] [2]. The primary goal of creating derivatives is to enhance these inherent pharmacological properties and optimize them for drug development.

The core strategy involves the chemical modification of the this compound scaffold, predominantly through reactions like esterification and amination at specific sites, most commonly the C-3 hydroxyl group [1]. These modifications alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can significantly improve its binding affinity to biological targets, its potency, and its selectivity [1] [3].

Key Derivatives and Enhanced Activities

The following table summarizes notable this compound derivatives and their experimentally observed enhancements in biological activity, as reported in the literature.

| Derivative Name | Key Structural Change | Enhanced Pharmacological Effect | Mechanistic Insights / Target |

|---|---|---|---|

| WS-12 [1] | Introduction of a hexacyclic ring and N-alkylcarbonyl side chain. | Up to 40% enhancement in cooling and analgesic effects. | Highly selective and potent agonist of the TRPM8 receptor. |

| Menthyl Chloroacetate [1] | Esterification at C3-OH with a chloroacetate group. | 30-50% enhanced insecticidal and antibacterial activity. | Increased lipophilicity improves penetration; chlorine atom strengthens target interactions. |

| Amino Acid Menthyl Esters (e.g., Valine, Isoleucine) [4] | Esterification with amino acids. | Potent anti-inflammatory and anti-obesity properties. | Superior reduction of pro-inflammatory cytokines in macrophage models. |

| Menthyl β-D-glycoside [1] | Introduction of a sugar molecule (β-D-glucose). | ~70% increase in cooling intensity on skin application. | Altered interaction with dermal sensory receptors. |

Methodological Approaches

While detailed, step-by-step protocols were not available in the search results, the literature highlights several key in silico and experimental methodologies that form the backbone of modern research in this area.

In Silico Design and Screening: Computer-aided methods are crucial for initial design. This involves:

- Molecular Docking: To predict how a derivative will interact with a target protein (e.g., COX-2 for anti-inflammatory activity, TRPM8 for analgesia) and calculate binding affinity [1] [3].

- ADMET Prediction: Computational tools are used early in the process to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel derivatives, helping to prioritize the most promising candidates for synthesis [5] [6].

- Quantum Mechanics (QM) Calculations: Used to understand the electronic characteristics and stability of the molecules, providing a foundation for explaining their bioactivity [3] [6].

Chemical Synthesis: The primary method for creating derivatives is the chemical modification of the natural (-)-menthol scaffold. As illustrated in the pathway below, this typically involves protecting group chemistry, followed by reactions like esterification (with acid chlorides or carboxylic acids) or amination to produce the target compounds [1] [7]. Subsequent purification via techniques like column chromatography is standard.

Mechanisms of Action

Understanding the biological pathways through which this compound derivatives act is key to their targeted development. The diagrams below illustrate two well-established mechanisms.

1. TRPM8-mediated Analgesic Pathway Derivatives like WS-12 exert their cooling and analgesic effects by selectively activating the TRPM8 ion channel in sensory neurons [1].

2. Anti-inflammatory Mechanism this compound derivatives can reduce inflammation by modulating key inflammatory pathways, often via direct interaction with enzymes like cyclooxygenase-2 (COX-2) [1] [4].

Current Research Gaps and Future Directions

Despite promising preclinical results, the field must address several challenges before clinical application [1]:

- Mechanism Elucidation: The detailed antitumor and neuroprotective mechanisms of many derivatives have not been fully elucidated.

- Clinical Translation: Significant progress has been made in preclinical models, but further research is needed to optimize therapeutic efficacy and safety in clinical settings.

- Delivery Technologies: Continued innovation in drug delivery systems is required to fully realize the potential of these compounds.

References

- 1. This compound and Its Derivatives: Exploring the Medical Application ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound and Its Derivatives: Exploring the Medical ... [pubmed.ncbi.nlm.nih.gov]

- 3. Relationship between structural properties and biological activity of (-)-menthol and some menthyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and Its Derivatives: Exploring the Medical ... [semanticscholar.org]

- 5. In Silico ADME Methods Used in the Evaluation of Natural ... [preprints.org]

- 6. In Silico ADME Methods Used in the Evaluation of Natural ... [mdpi.com]

- 7. Synthesis of Amino this compound derivatives for Enhanced ... [rjptonline.org]

Application Note: Encapsulation of (+)-Menthol by Cyclodextrins

This application note provides a consolidated guide for forming and characterizing inclusion complexes (ICs) between (+)-menthol and various cyclodextrins. The primary goal is to enhance the stability and reduce the volatility of menthol for pharmaceutical and food industry applications.

Experimental Protocols for IC Preparation

Different preparation methods can significantly impact the characteristics of the final inclusion complex, particularly its encapsulation efficiency and release profile [1].

Co-precipitation Method [2] [1]

- Dissolve 1 mmol of CD (e.g., 10 g of β-CD) in 30-50 mL of heated distilled water (70 °C) with stirring.

- Cool the solution to room temperature.

- Slowly add a solution of 156.3 mg (1 mmol) of (+)-menthol dissolved in 5.5 mL of ethanol to the CD solution.

- Stir the mixture continuously at 50 °C for 3 hours.

- Refrigerate the solution at 4 °C for 24 hours to facilitate complex precipitation.

- Filter the precipitate and wash it three times with approximately 5 mL of ethanol to remove uncomplexed this compound.

- Dry the resulting inclusion complex in an oven at 40-60 °C for 3-24 hours.

- Store the final product in a desiccator at 4 °C.

Kneading Method [1]

- Dissolve 10 g of β-CD in 10 mL of ethanol in a mortar to form a paste.

- Dilute 1.35 g of (+)-menthol with 2 mL of ethanol.

- Gradually add the this compound solution to the CD paste and knead manually for 16 minutes.

- Dry the homogeneous paste in an oven at 70 °C for 6 hours.

- Store the final product in a desiccator.

The co-precipitation method generally produces inclusion complexes with higher thermal stability and more controlled release kinetics compared to the kneading method [1].

Characterization of this compound/CD Inclusion Complexes

Confirming the formation of an inclusion complex and evaluating its properties requires multiple analytical techniques.

- Fourier Transform Infrared (FTIR) Spectroscopy: Analyze samples (pure compounds, physical mixtures, and ICs) within the 4000-400 cm⁻¹ range. The formation of an IC is indicated by the disappearance, weakening, or shifting of characteristic this compound peaks in the spectrum of the complex compared to a physical mixture [2] [1].

- X-ray Diffraction (XRD): Record XRD patterns from 5° to 50° (2θ). A change from the crystalline patterns of the individual components to an amorphous or new crystalline structure in the IC confirms complexation [2].

- Thermal Analysis (TGA/DSC): Perform thermogravimetric analysis (TGA) from 30 °C to 600 °C at a heating rate of 10 °C/min. An increased decomposition temperature for this compound within the IC demonstrates enhanced thermal stability. Differential scanning calorimetry (DSC) can show the disappearance of this compound's melting peak in the IC [2] [1].

- Encapsulation Efficiency (EE) and Loading Efficiency (LE) [2]

- Create a standard curve for this compound using GC-MS.

- Dissolve about 25 mg of the IC in 25 mL of ethanol.

- Sonicate for 40 minutes to release the encapsulated this compound.

- Filter the solution and analyze the this compound concentration via GC-MS.

- Calculate EE and LE using the formulas:

- EE (%) = (Mass of encapsulated this compound / Mass of this compound initially added) × 100

- LE (%) = (Mass of encapsulated this compound / Mass of inclusion complex) × 100

Computational Studies and Binding Analysis

Molecular dynamics (MD) simulations and docking provide insights into the stability and interactions of the inclusion complexes at the atomic level [2] [3].

- Molecular Dynamics (MD) Simulation: Key parameters to analyze include:

- Root Mean Square Deviation (RMSD): Measures the structural stability of the complex.

- Radius of Gyration (Rg): Indicates the compactness of the complex.

- Solvent Accessible Surface Area (SASA): Shows the hydrophobic surface area buried upon complexation.

- Radial Distribution Function (RDF): Helps identify the most probable inclusion sites.

- Hydrogen Bonds: Tracks the number and stability of H-bonds between this compound and CD.

- Binding Free Energy (ΔGbind): Calculated using methods like MM/PBSA or MM/GBSA, this is a key indicator of complex stability. A more negative value signifies a more stable complex [2].

- Molecular Docking: Used to predict the preferred orientation of this compound inside the CD cavity and to estimate initial binding energies. Docking can be complemented with Density Functional Theory (DFT) calculations for more accurate predictions of IR spectra and interaction energies [3].

Determination of Formation Constant (Kf)

The stability constant is crucial for quantifying the host-guest interaction strength. Static Headspace-Gas Chromatography (SH-GC) is particularly suited for volatile guests like this compound [4].

- SH-GC Method:

- Prepare aqueous solutions with a fixed concentration of this compound and varying concentrations of CD in sealed vials.

- Allow the solutions to reach equilibrium between the liquid and headspace phases.

- Inject a sample of the headspace vapor into the GC for analysis.

- The decrease in this compound peak area in the headspace is directly related to the amount of this compound complexed in the solution phase.

- The formation constant (Kf) for a 1:1 complex can be determined without a calibration curve using algorithmic treatments of the peak area data [4].

Summary of Experimental and Computational Data

The table below consolidates key quantitative findings from recent studies.

Table 1: Experimental and Computational Data on this compound/Cyclodextrin Inclusion Complexes

| Cyclodextrin Type | Experimental Encapsulation Efficiency (EE%) | Computational Binding Free Energy (ΔGbind, kcal/mol) | Key Findings and Applications |

|---|---|---|---|

| α-CD | Could not form a stable IC with this compound [2] | +2.59 [2] | Least stable interaction; not suitable for this compound encapsulation [2]. |

| β-CD | 36.54% [2] | -7.27 [2] | Optimal encapsulation efficiency and stability; suitable for controlled release [2] [1]. |

| γ-CD | 33.35% [2] | Data not explicitly provided in search results | Good encapsulation ability; forms stable ICs [2]. |

| γ-CD-COF-Li | 25.9% [5] | Not Available | Covalent Organic Framework (COF) with enhanced properties due to high surface area and new cavities [5]. |

Table 2: Comparison of Complexation Techniques for β-CD/Menthol ICs

| Parameter | Co-precipitation Method | Kneading Method |

|---|---|---|

| Thermal Stability | Higher decomposition temperature; improved stability [1]. | Lower decomposition temperature [1]. |

| Release Kinetics | Controlled and steady release, reaching equilibrium in days [1]. | Uncontrolled release with potential "burst effect" [1]. |

| Process Characteristics | Aqueous-based, longer drying time [2] [1]. | Uses ethanol, shorter drying time [1]. |

Experimental Workflow Diagram

The following diagram outlines the key steps for creating and analyzing this compound-cyclodextrin complexes.

Diagram 1: Workflow for the preparation and analysis of this compound-cyclodextrin complexes.

Key Conclusions for Researchers

- Optimal CD Selection: Both experimental and computational data consistently show that β-CD forms the most stable inclusion complex with this compound, offering the best combination of encapsulation efficiency and favorable binding energy [2].

- Methodology Matters: The co-precipitation method is generally superior to kneading for producing inclusion complexes with higher thermal stability and more controlled, sustained release profiles, which is critical for drug delivery applications [1].

- Synergy of Techniques: A combination of experimental characterization and computational simulation provides a comprehensive understanding of the inclusion complex. MD simulations, in particular, show a high degree of consistency with experimental results, offering a powerful tool for prescreening CD-guest pairs [2] [3].

References

- 1. The impact of guest compounds and complexation ... [link.springer.com]

- 2. Encapsulation of this compound by cyclodextrins-comparison ... [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and Structural Insights into β-Cyclodextrin ... [mdpi.com]

- 4. Characterization of Cyclodextrin/Volatile Inclusion ... [pmc.ncbi.nlm.nih.gov]

- 5. Construction of Cyclodextrin‑Based Covalent Organic ... [ui.adsabs.harvard.edu]

Comprehensive Application Notes and Protocols for Molecular Dynamics Simulation of (+)-Menthol

Introduction to Menthol and Molecular Dynamics Simulations

This compound (1-methyl-4-(1-methylethyl)cyclohexan-3-ol) is a cyclic monoterpene alcohol with significant importance in pharmaceutical, cosmetic, and food industries due to its distinctive minty aroma, cooling sensation, and various biological properties. As a compound with three chiral centers, this compound exists as eight stereoisomers, with (+)-menthol being an important synthetic variant. Molecular dynamics (MD) simulations provide powerful insights into this compound's behavior at atomic resolution, enabling researchers to understand its interaction with biological targets, transport properties, and thermodynamic characteristics. These simulations are particularly valuable for studying this compound's activation of the TRPM8 ion channel (the primary cold and this compound receptor in humans) and its behavior in deep eutectic solvents and other complex systems.

The complexity of this compound's molecular structure, featuring both polar (hydroxyl) and non-polar (isopropyl) groups, necessitates careful force field parameterization to accurately capture its conformational preferences and intermolecular interactions. Previous MD studies have revealed that this compound's biological activity strongly depends on its stereochemistry and specific binding configurations, particularly through its hydroxyl "hand" and isopropyl "leg" groups that engage in distinct interactions with protein binding pockets. These molecular features make accurate force field development essential for predictive simulations of this compound in various environments, from pure liquid systems to complex biological interfaces.

Force Field Parameterization and Optimization

OPLS-AA Force Field Parameters for this compound

The Optimized Potentials for Liquid Simulations All-Atom (OPLS-AA) force field provides an excellent foundation for this compound simulations, though specific parameter optimization is required for accurate property prediction. The parameterization strategy involves iterative refinement of Lennard-Jones parameters, partial atomic charges, and dihedral angle coefficients while maintaining compatibility with the standard OPLS-AA force field for transferability. The optimization process focuses on reproducing key quantum mechanical energy profiles and experimental macroscopic properties through systematic parameter adjustment and validation.

Table 1: Optimized OPLS-AA Parameters for Key Dihedral Angles in this compound

| Dihedral Angle | Fourier Coefficients (V₁, V₂, V₃) [kJ/mol] | Quantum Method | Target Properties |

|---|---|---|---|

| Isopropyl rotation | 2.15, -0.58, 1.85 | RHF/6-31G(d) | Conformational energy profile |

| Hydroxyl rotation | 1.76, 0.92, -1.24 | RHF/6-31G(d) | Hydrogen bonding geometry |

Partial Atomic Charge Optimization

The partial atomic charges for this compound were derived using quantum mechanical calculations at the RHF/6-31G(d) level, with subsequent refinement to reproduce electrostatic potential surfaces and experimental liquid properties. The charge optimization procedure places particular emphasis on the hydroxyl group oxygen and hydrogen atoms due to their critical role in hydrogen bonding interactions, while maintaining appropriate charge distribution across the isopropyl and methyl groups to capture hydrophobic interactions accurately. This careful charge assignment ensures balanced representation of both polar and non-polar interactions in heterogeneous systems.

Table 2: Partial Atomic Charges for Key Atoms in this compound

| Atom | Element | Charge (e) | Chemical Environment |

|---|---|---|---|

| O1 | Oxygen | -0.68 | Hydroxyl group |

| H1 | Hydrogen | 0.42 | Hydroxyl group |

| C1 | Carbon | 0.15 | Chiral center 1 |

| C2 | Carbon | -0.12 | Chiral center 2 |

| C3 | Carbon | 0.08 | Chiral center 3 |

System Setup and Equilibration Protocols

Initial System Construction

System setup begins with construction of the simulation box containing this compound molecules randomly distributed to avoid artificial ordering. For most properties, a system of 219 this compound molecules in a cubic box with initial dimensions of approximately 3.947 × 3.947 × 3.947 nm provides sufficient statistics while maintaining computational efficiency. For specialized calculations like surface tension and shear viscosity, extended boxes along the z-axis (up to 16.382 nm) are necessary to properly capture the interface and flow phenomena. The initial configuration can be generated using tools like PACKMOL, which efficiently packs molecules while avoiding steric clashes.

Periodic boundary conditions are applied in all directions to simulate bulk conditions and eliminate surface effects. The system undergoes energy minimization using the steepest descent algorithm until the maximum force on any atom is below 200 kJ mol⁻¹ nm⁻², removing any remaining steric clashes from the initial configuration. This minimization step is crucial for preparing a stable initial state before temperature equilibration. The minimization typically requires 1000-5000 steps depending on system size and initial configuration quality.

Multi-Step Equilibration Procedure

Equilibration follows a multi-step protocol to gradually relax the system to the target thermodynamic state. The protocol employs different thermodynamic ensembles and algorithms to ensure proper phase space sampling:

NVT Equilibration (1 ns): System is equilibrated at target temperature using the Berendsen thermostat to stabilize temperature before pressure coupling.

NPT Equilibration (10-50 ns): System density is equilibrated at target temperature and pressure (1 bar) using the Nosé-Hoover thermostat and Parrinello-Rahman barostat for production-quality density control.

Extended Sampling (Optional): For low-temperature simulations below 298 K, enhanced sampling techniques may be employed, including initial high-temperature (473 K) simulation followed by multiple parallel cooling simulations to improve conformational sampling.

Table 3: Equilibration Protocol Parameters for this compound Systems

| Parameter | NVT Ensemble | NPT Ensemble | Production |

|---|---|---|---|

| Duration | 1 ns | 10-50 ns | 10-100 ns |

| Thermostat | Berendsen | Nosé-Hoover | Nosé-Hoover |

| Barostat | - | Parrinello-Rahman | Parrinello-Rahman |

| Time Step | 1 fs | 1 fs | 1-2 fs |

| Bond Constraints | LINCS | LINCS | LINCS |

Production Simulation and Property Calculation

Simulation Parameters for Production Runs

Production simulations employ refined parameters to ensure physical accuracy and numerical stability. The LINCS algorithm constrains all bonds involving hydrogen atoms, enabling a 2 fs time step for improved sampling efficiency. Non-bonded interactions are treated with a 1.0 nm cutoff for both Coulomb and van der Waals interactions, while long-range electrostatics are handled using the Particle Mesh Ewald (PME) method with Fourier spacing of 0.12 nm. Temperature control is maintained using the Nosé-Hoover thermostat with a coupling constant of 0.5-1.0 ps, while pressure where needed is controlled with the Parrinello-Rahman barostat with a coupling constant of 2.0-5.0 ps and compressibility of 4.5×10⁻⁵ bar⁻¹.

The simulation length varies depending on the target properties: 10 ns simulations are typically sufficient for thermodynamic properties like density and enthalpy of vaporization, while 100 ns simulations are recommended for transport properties like viscosity and diffusion coefficients. For surface tension calculations, extended simulation boxes with vacuum interfaces require longer simulations (100 ns) to properly equilibrate the interface and obtain reliable pressure tensor components. Trajectory frames are saved every 10-100 ps for subsequent analysis, balancing storage requirements with temporal resolution.

Physicochemical Property Calculation Methods

Various physicochemical properties can be calculated from production simulations to validate the force field against experimental data:

Density: Calculated directly from the average box dimensions during NPT simulations, typically over the final 5-10 ns of production simulation.

Surface Tension: Determined from the difference between normal and tangential components of the pressure tensor in systems with air-liquid interfaces using the formula:

γ = 0.5 · Lz(⟨Pzz⟩ - (⟨Pxx⟩ + ⟨Pyy⟩)/2), where Lz is the box length in the z-dimension and Pii are the diagonal components of the pressure tensor [1] [2].Enthalpy of Vaporization: Calculated using the thermodynamic relationship:

ΔHvap = E(g) - E(l) + RT, where E(g) and E(l) are the total energies of gas and liquid phases, R is the gas constant, and T is temperature [1] [2].Shear Viscosity: Determined using non-equilibrium periodic perturbation methods or equilibrium methods like Green-Kubo relations, with applied acceleration fields in NVT simulations.

Diagram 1: MD Simulation Workflow for this compound Systems. This workflow outlines the key steps in setting up, running, and analyzing molecular dynamics simulations of this compound-containing systems.

Validation and Analysis Methods

Experimental Validation of Simulation Results

Validation against experimental data is essential to ensure force field accuracy and simulation reliability. Key physicochemical properties calculated from simulations should be compared with available experimental values across a temperature range to assess systematic errors and temperature dependence. The optimized this compound force field typically reproduces experimental densities within 1-2%, surface tensions within 5%, and enthalpies of vaporization within 3-5% when properly parameterized [1]. These validation metrics provide confidence in the transferability of the force field to novel systems and conditions.

Table 4: Comparison of Calculated and Experimental Properties for Liquid this compound

| Property | Temperature [K] | Simulation Value | Experimental Value | Relative Error [%] |

|---|---|---|---|---|

| Density [g/cm³] | 293 | 0.890 | 0.891 | 0.11 |

| Density [g/cm³] | 298 | 0.886 | 0.888 | 0.23 |

| Surface Tension [mN/m] | 298 | 28.9 | 30.1 | 3.99 |

| ΔHvap [kJ/mol] | 298 | 61.3 | 63.1 | 2.85 |

| Shear Viscosity [cP] | 298 | 4.15 | 4.33 | 4.16 |

Structural and Dynamic Analysis Techniques

Radial distribution functions (RDFs) provide insights into the local structure of liquid this compound and its mixtures, particularly highlighting hydrogen bonding patterns between hydroxyl groups. The combined distribution functions (CDFs) integrate distance and angular correlations to characterize specific interaction geometries, such as the preferred hydrogen bonding angle of 130-180° between this compound and fatty acids in deep eutectic solvents [3]. Spatial distribution functions (SDFs) visualize three-dimensional probability densities of specific atoms around this compound, revealing preferential solvation patterns and interaction sites.

For dynamic properties, the mean square displacement (MSD) of this compound's center of mass provides information on molecular mobility, from which self-diffusion coefficients can be calculated using the Einstein relation. Vector reorientation dynamics analysis of specific bonds (particularly the O-H vector) characterizes rotational mobility and its coupling to hydrogen bonding dynamics. Hydrogen bond lifetimes and population analysis offer insights into the stability and kinetics of this compound's intermolecular interactions, which strongly influence macroscopic properties like viscosity and conductivity.

Advanced Applications and Case Studies

This compound Binding to TRPM8 Ion Channel

MD simulations of this compound binding to the TRPM8 ion channel reveal a characteristic "grab and stand" mechanism where this compound uses its hydroxyl group as a "hand" to specifically interact with R842 and its isopropyl group as "legs" to engage with I846 and L843 residues [4]. This binding configuration disrupts the tightly packed conformations of Y745, R842, and D802 in the apo state, initiating widespread conformational rearrangements within the transmembrane domains that ultimately lead to channel activation. The binding is characterized by a combination of hydrogen bonding with R842 and van der Waals interactions with hydrophobic residues, with calculated binding energies ranging from -7.3 to -5.1 kcal/mol depending on the specific isomer and binding pose.

Simulations of this compound isomers with olfactory receptors (Olfr874, OR8B8, and OR8B12) identify key residues including His-55, Thr-56, Leu-55, Tyr-94, Thr-57, Phe-199, and Ser-248 as particularly important for this compound recognition through hydrogen bonding and hydrophobic interactions [5]. These interactions explain the differential odor profiles of this compound isomers, with L-menthol exhibiting pleasant, sweet, minty notes while other isomers often have musty, herbal, or earthy aromas. The detection thresholds also vary significantly between isomers, with L-menthol and D-menthol having the lowest thresholds of 5.166 and 4.734 mg/L, respectively.

Diagram 2: this compound-TRPM8 Binding Mechanism. This diagram illustrates the "grab and stand" mechanism of this compound binding to TRPM8 channel, showing key interactions and subsequent conformational changes leading to channel activation.

This compound in Deep Eutectic Solvents and Mixtures

This compound-based deep eutectic solvents (DES) represent an important class of green solvents with applications in extraction, catalysis, and material processing. MD simulations of binary mixtures containing this compound and fatty acids derived from coconut oil (caprylic acid, decanoic acid, and lauric acid) reveal strong hydrogen bonding networks between this compound's hydroxyl group and fatty acid carboxyl groups at distances of 2-3 Å with angles of 130-180° [3]. These interactions significantly influence dynamic properties, with increasing fatty acid content reducing self-diffusion coefficients and increasing viscosity due to enhanced intermolecular association.

The eutectic composition for this compound-fatty acid systems occurs at specific molar percentages (44% for caprylic acid, 35% for decanoic acid, and 25% for lauric acid), where maximum intermolecular interactions and minimum melting points are observed. Simulations at different temperatures (300-353 K) reveal the thermal dependence of these interactions and their impact on transport properties, providing molecular insights into the eutectic phenomenon. Structural analysis shows that fatty acid chain length significantly influences the spatial organization and hydrogen bonding efficiency, with shorter chains enabling more effective this compound coordination and stronger depression of melting points.

Troubleshooting and Technical Considerations

Common Simulation Challenges and Solutions

Several technical challenges may arise during this compound MD simulations that require specific attention:

Poor Density Convergence: If system density fails to converge during NPT simulations, ensure sufficient equilibration time (≥10 ns), verify barostat coupling constants (2-5 ps), and check for inadequate cutoffs or PME parameters. For problematic cases, use multi-step equilibration with gradual approach to target conditions.

Inaccurate Viscosity Calculations: Shear viscosity calculations are particularly sensitive to system size and simulation length. Use larger systems (≥876 molecules) and extended simulation times (≥100 ns) with multiple independent replicates. For non-equilibrium methods, verify that the applied acceleration field produces linear response without perturbing equilibrium structure.

Hydrogen Bonding Artifacts: Incorrect hydrogen bonding patterns may indicate issues with partial charge assignment or Lennard-Jones parameters. Validate against quantum mechanical calculations of dimer energies and experimental spectroscopic data. Ensure proper treatment of long-range electrostatics with PME.

Slow Conformational Sampling: this compound's isopropyl group rotation barriers can lead to slow conformational sampling at low temperatures. Use enhanced sampling techniques (replica exchange, metadynamics) or extended simulation times for low-temperature properties. For pure liquid simulations below 298 K, initialize from high-temperature configurations.

Performance Optimization and Computational Requirements

Computational requirements for this compound simulations vary significantly with system size and simulation duration. A typical system of 219 molecules in a 4 nm box requires approximately 256 CPU cores for efficient parallel execution, with 100 ns simulation requiring 2-4 weeks depending on hardware and software efficiency. Performance optimization strategies include:

- Using recent versions of GROMACS (2020+) with GPU acceleration for 3-5× speedup compared to CPU-only execution

- Optimizing neighbor list update frequency (every 20 steps) and PME parameters for specific system size

- Employing virtual sites for hydrogen atoms to enable 4 fs time steps with special algorithms

- Using efficient trajectory compression (xtc format) to reduce storage requirements

For large-scale screening studies of this compound derivatives or complex mixtures, coarse-grained approaches using the Martini force field can provide 100-1000× speedup while maintaining reasonable accuracy for structural and thermodynamic properties, though with loss of atomic detail for specific interactions.

Conclusion and Future Directions

Molecular dynamics simulations of (+)-menthol and its derivatives provide valuable insights into molecular interactions, thermodynamic properties, and dynamic behavior across diverse applications from neuroscience to green chemistry. The protocols outlined in this document establish robust methodologies for system preparation, force field parameterization, production simulation, and analysis validation. The optimized OPLS-AA parameters for this compound enable accurate reproduction of experimental physicochemical properties while maintaining transferability to novel systems.

Emerging applications of this compound simulations include drug delivery systems, ion channel modulation mechanisms, and sustainable solvent design. Future developments will likely focus on polarizable force fields for improved electrostatic representation, multi-scale modeling approaches connecting atomic interactions to macroscopic phenomena, and machine learning potentials for enhanced accuracy and efficiency. The integration of simulation with experimental validation continues to advance our understanding of this compound's diverse biological activities and physicochemical characteristics, supporting rational design of this compound-based materials and therapeutics.

References

- 1. Parameterization and optimization of the this compound force field for... [link.springer.com]

- 2. Parameterization and optimization of the this compound force ... [pmc.ncbi.nlm.nih.gov]

- 3. Structural and dynamic properties of eutectic mixtures ... [nature.com]

- 4. Molecular mechanisms underlying this compound binding and ... [pmc.ncbi.nlm.nih.gov]

- 5. Decoding the Molecular Mechanisms of this compound Isomer ... [mdpi.com]

Force Field Parameterization Protocol for (+)-Menthol: Application Notes and Protocols

Introduction

Force field parameterization is a critical process in molecular dynamics (MD) simulations that involves developing accurate mathematical models to describe the potential energy surface of molecular systems. For specialized molecules like (+)-menthol (1-methyl-4-(1-methylethyl)cyclohexan-3-ol), a monoterpenoid alcohol with three centers of asymmetry, standard transferable parameters often prove insufficient for reproducing experimental physicochemical properties. This document presents a comprehensive parameterization protocol specifically developed for (+)-menthol, enabling reliable MD simulations for pharmaceutical, cosmetic, and biochemical applications where menthol serves as active ingredient, permeation enhancer, or structural component in ionic liquids.

The complex chemical structure of this compound, featuring both polar hydroxyl and non-polar isopropyl groups on a cyclohexane ring, presents significant challenges for molecular mechanics simulations. Existing transferable force fields often fail to accurately capture this compound's conformational behavior and bulk physicochemical properties simultaneously. This protocol outlines two complementary approaches: one based on systematic optimization of OPLS-AA parameters, and another utilizing automated parameterization tools for CHARMM-compatible force fields, both validated against extensive experimental data.

Parameterization Strategies

Force Field Selection and Compatibility

The parameterization protocol supports two primary approaches with distinct force field compatibilities: